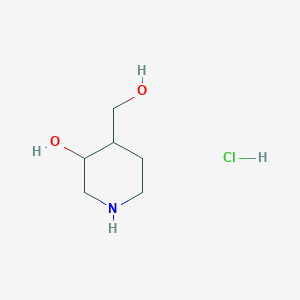![molecular formula C7H4F3N3 B6333509 3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1211517-40-6](/img/structure/B6333509.png)
3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to a pyrazolo[4,3-b]pyridine scaffold.
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests , suggesting that their targets could be specific enzymes or receptors in pests.
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that the compound may interact with its targets through these unique properties, leading to changes in the target’s function.
Biochemical Pathways
Given its use in the agrochemical industry, it is likely that it affects pathways related to pest metabolism or growth .
Pharmacokinetics
The presence of the trifluoromethyl group and pyridine structure in similar compounds has been associated with improved potency and bioavailability .
Result of Action
Given its use in the agrochemical industry, it is likely that it leads to the inhibition of pest growth or metabolism .
Action Environment
It is known that the compound is a flammable liquid and can cause skin and eye irritation, and specific target organ toxicity after a single exposure . This suggests that safety measures should be taken when handling the compound, and its use may be influenced by environmental regulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the condensation of trifluoromethyl-substituted 1,3-dicarbonyl compounds with cyanacetamide under regioselective conditions . Another method includes the trifluoromethylation of aryl halides or boronic acids using copper salts as catalysts . These reactions are often carried out under controlled temperatures and specific solvent conditions to ensure high yields and purity.
Industrial Production Methods
Industrial production of trifluoromethylated pyridines, including this compound, often involves vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts such as iron fluoride . This method allows for the efficient production of the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like organolithium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Organolithium reagents and copper catalysts are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Shares the trifluoromethyl group but differs in the core structure.
4-(Trifluoromethyl)pyridine: Another trifluoromethylated pyridine with different positional isomerism.
Trifluoromethylpyrazole: Similar in having a trifluoromethyl group but with a different heterocyclic core.
Uniqueness
3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine is unique due to its specific pyrazolo[4,3-b]pyridine scaffold, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-5-4(12-13-6)2-1-3-11-5/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRDHSMXOBFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B6333445.png)



![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)






